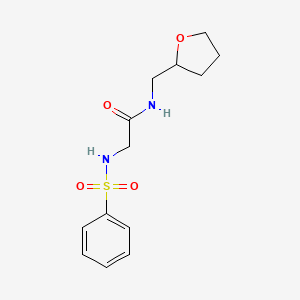![molecular formula C12H12N4O4S2 B4066389 N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4066389.png)
N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Descripción general
Descripción
N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, also known as MNAT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MNAT is a thiadiazole derivative that has been synthesized through a multistep process, and its properties have been extensively studied to understand its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been studied extensively, and it has been found to act through various pathways depending on the application. In medicine, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of cancer cells by inhibiting the expression of various proteins involved in cell proliferation.
In agriculture, this compound has been found to inhibit the growth of weeds and pests by disrupting various metabolic pathways. This compound has been found to inhibit the activity of various enzymes involved in the synthesis of essential molecules such as amino acids and nucleotides.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively, and it has been found to have a low toxicity profile. This compound has been found to have minimal effects on normal cells and tissues, and it has been suggested as a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has several advantages for lab experiments, such as its high purity and stability, which make it easy to handle and store. This compound has also been found to have a high solubility in various solvents, which makes it easy to dissolve and use in various assays.
However, this compound has some limitations for lab experiments, such as its high cost and the complexity of its synthesis. This compound also requires specialized equipment and expertise for its synthesis and characterization, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for the research on N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, such as:
1. Further optimization of the synthesis process to achieve a higher yield and purity.
2. Investigation of the potential applications of this compound in other fields such as energy storage and catalysis.
3. Development of this compound derivatives with improved properties such as higher potency and selectivity.
4. Investigation of the mechanism of action of this compound in more detail to understand its interactions with various targets.
5. Development of this compound-based therapies for various diseases such as cancer and infectious diseases.
Conclusion:
This compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. The synthesis of this compound has been optimized to achieve a high yield and purity, and its properties have been extensively studied to understand its mechanism of action and potential applications. This compound has shown promising results as an anticancer and antimicrobial agent, and it has also been suggested as a potential alternative to conventional pesticides and herbicides. Further research on this compound is needed to fully understand its potential applications and to develop this compound-based therapies for various diseases.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent, and it has been found to inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use as an antimicrobial agent, and it has shown activity against various bacterial and fungal strains.
In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. This compound has been found to inhibit the growth of various weeds and pests, and it has been suggested as a potential alternative to conventional pesticides and herbicides.
In material science, this compound has been studied for its potential use as a building block for the synthesis of various materials such as polymers and nanoparticles. This compound has been found to have unique properties such as high thermal stability and fluorescence, which make it a potential candidate for various applications.
Propiedades
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S2/c1-7-14-15-12(22-7)21-6-11(17)13-9-4-3-8(20-2)5-10(9)16(18)19/h3-5H,6H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRSHARKWNKYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4066318.png)
![N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide](/img/structure/B4066322.png)
![3a'-(4-bromophenyl)dihydrodispiro[cyclopentane-1,3'-furo[3,2-b]furan-6',1''-cyclopentane]-2',5'-dione](/img/structure/B4066327.png)
![N-{4-[({3-[(4-nitrophenyl)amino]propyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4066330.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4066346.png)
![3-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-N-(4-methylphenyl)-3-oxopropanamide](/img/structure/B4066348.png)

![8-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4066360.png)
![N,N-bis(cyanomethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4066365.png)


![1-(2,2-dimethylpropanoyl)-4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}piperazine](/img/structure/B4066384.png)

![methyl 4-[({[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4066395.png)